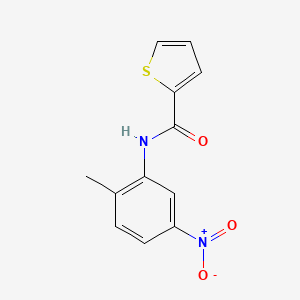![molecular formula C17H16N2O6 B5682854 methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate, commonly known as MMBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBN is a nitrobenzoate derivative that has been synthesized through a multi-step process involving several chemical reactions.
Wissenschaftliche Forschungsanwendungen
MMBN has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MMBN has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, MMBN has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, MMBN has been used as a key intermediate in the synthesis of various compounds.
Wirkmechanismus
The exact mechanism of action of MMBN is not fully understood. However, it is believed that MMBN exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, MMBN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MMBN has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
MMBN has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MMBN can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that MMBN can reduce the severity of inflammation in animal models of inflammatory diseases. MMBN has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MMBN has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to produce derivatives with different properties. MMBN is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, MMBN also has some limitations. It is a relatively new compound, and its biological effects are not fully understood. In addition, MMBN can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MMBN. One potential direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases and neurodegenerative diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the exact mechanism of action of MMBN and to determine its toxicity profile in more detail.
Synthesemethoden
The synthesis of MMBN involves several chemical reactions, including nitration, reduction, amidation, and esterification. The process starts with the nitration of 3-nitrobenzoic acid, which is then reduced to 3-aminobenzoic acid. The resulting compound is then reacted with 4-methoxybenzyl chloride to form the intermediate product, which is further reacted with methyl chloroformate to produce MMBN.
Eigenschaften
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methylcarbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-24-15-5-3-11(4-6-15)10-18-16(20)12-7-13(17(21)25-2)9-14(8-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZKNLZCKAIGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-methoxybenzyl)carbamoyl]-5-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5682774.png)
![N'-((3S*,4R*)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5682779.png)
![2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5682787.png)
![3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine](/img/structure/B5682802.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-3-isoxazolecarboxamide](/img/structure/B5682809.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)

![9-(cyclopropylmethyl)-1-methyl-4-(2-pyrazinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5682834.png)
![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)

![5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
![4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5682863.png)

![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682877.png)